1-Bromo-2-(2-phenylethenyl)benzene
Description
1-Bromo-2-(2-phenylethenyl)benzene is a brominated aromatic compound featuring a phenylethenyl (styryl) substituent at the ortho position relative to the bromine atom. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles (e.g., benzothiophenes) and functionalized aromatic systems . Its reactivity is influenced by the electron-withdrawing bromine atom and the conjugated ethenyl group, which facilitates cyclization and coupling reactions.
Properties
CAS No. |
54737-45-0 |
|---|---|
Molecular Formula |
C14H11Br |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-bromo-2-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11Br/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H |
InChI Key |
FRBANDMAHCQSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural analogues of 1-bromo-2-(2-phenylethenyl)benzene, highlighting differences in substituents and their implications:
Physical Properties
While explicit data (e.g., melting points) are scarce in the provided evidence, trends can be inferred:
- Solubility : Ether- or methoxy-containing derivatives (e.g., 1f, ) show improved solubility in polar solvents.
- Conjugation : Ethynyl and ethenyl groups enhance UV absorption, relevant for materials science applications .
Data Tables
Table 2: Reactivity Patterns
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